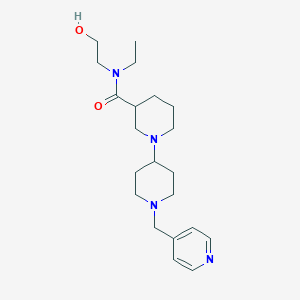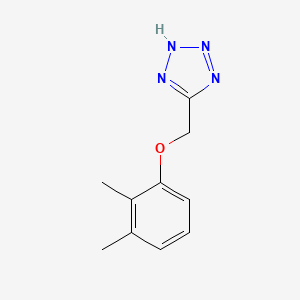
3-(4-(BENZYLOXY)PHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACRYLAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(BENZYLOXY)PHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACRYLAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxyphenyl group and a tetrahydrofuranylmethyl group attached to an acrylamide backbone, making it a unique structure for study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(BENZYLOXY)PHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACRYLAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzyloxyphenyl intermediate, followed by the introduction of the tetrahydrofuranylmethyl group. The final step involves the formation of the acrylamide moiety under controlled conditions. Common reagents used in these reactions include benzyl alcohol, phenylacetic acid, and tetrahydrofuran, with catalysts such as palladium or platinum to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(BENZYLOXY)PHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACRYLAMIDE undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction of the acrylamide moiety produces primary or secondary amines.
Substitution: Electrophilic substitution on the phenyl ring results in nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(4-(BENZYLOXY)PHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACRYLAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-(4-(BENZYLOXY)PHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACRYLAMIDE involves its interaction with specific molecular targets. The benzyloxyphenyl group can bind to active sites of enzymes or receptors, modulating their activity. The acrylamide moiety may form covalent bonds with nucleophilic residues, leading to inhibition or activation of biological pathways. The tetrahydrofuranylmethyl group enhances the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-(Methoxy)phenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
- 3-(4-(Ethoxy)phenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
- 3-(4-(Fluorobenzyloxy)phenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Uniqueness
3-(4-(BENZYLOXY)PHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACRYLAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the benzyloxy group enhances its ability to interact with aromatic systems, while the tetrahydrofuranylmethyl group provides additional stability and solubility.
This compound’s distinct structure and properties make it a valuable subject for ongoing research and development in various scientific fields.
Propiedades
IUPAC Name |
(E)-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-21(22-15-20-7-4-14-24-20)13-10-17-8-11-19(12-9-17)25-16-18-5-2-1-3-6-18/h1-3,5-6,8-13,20H,4,7,14-16H2,(H,22,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHGZPUODRNVPT-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;oxalic acid](/img/structure/B5476827.png)
![4-(cyclopropylmethyl)-1-[(5-ethylpyridin-2-yl)methyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5476832.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5476841.png)
![(6Z)-6-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B5476848.png)


![methyl [3-oxo-1-(1,2,3,4-tetrahydroquinolin-8-ylcarbonyl)piperazin-2-yl]acetate](/img/structure/B5476871.png)
![(3-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5476873.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methylacetamide](/img/structure/B5476894.png)

![2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5476904.png)
![2-(2-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B5476915.png)
![methyl (2E)-2-({5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B5476919.png)

